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Diallyl phthalate - 25053-15-0

Diallyl phthalate

Catalog Number: EVT-3558773
CAS Number: 25053-15-0
Molecular Formula: C14H14O4
C6H4(CO2CH2CHCH2)2
Molecular Weight: 246.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Diallyl phthalate is a clear pale-yellow liquid. Odorless. (NTP, 1992)
Source and Classification

Diallyl phthalate can be sourced from chemical suppliers and is classified under the category of phthalate esters. It is recognized for its utility in the manufacturing of thermosetting resins and as a cross-linking agent in polymer chemistry. The compound falls under the broader class of phthalates, which are esters derived from phthalic acid.

Synthesis Analysis

Methods

The synthesis of diallyl phthalate typically involves several methods, including:

  1. Direct Esterification: This method involves the direct reaction between phthalic anhydride and allyl alcohol, often facilitated by a Lewis acid catalyst. The process requires careful temperature control and may involve multiple stages of heating and separation to achieve high yields .
  2. Transesterification: Another approach involves transesterifying existing phthalate esters with allyl alcohol under acidic or basic conditions. This method allows for the recycling of existing materials into diallyl phthalate .
  3. Polymerization Precursor Synthesis: Laboratory methods have been developed to create prepolymers from diallyl phthalate, which can then be used in various molding applications .

Technical Details

The synthesis process generally includes:

  • Heating a mixture of phthalic anhydride and allyl alcohol.
  • Adding a polymerization inhibitor to prevent premature polymerization.
  • Employing a Lewis acid catalyst to enhance reaction efficiency.
  • Separating inorganic by-products through phase separation techniques.
  • Distilling the organic phase to purify the diallyl phthalate product .
Molecular Structure Analysis

Structure

Diallyl phthalate has a chemical structure characterized by two allyl groups attached to a central phthalate moiety. Its molecular formula is C13H14O4C_{13}H_{14}O_4, and it features two double bonds from the allyl groups, contributing to its reactivity.

Data

  • Molecular Weight: 234.25 g/mol
  • Density: Approximately 1.1 g/cm³
  • Refractive Index: Typically around 1.51 .
Chemical Reactions Analysis

Diallyl phthalate participates in several key chemical reactions:

  1. Polymerization: Due to its unsaturated bonds, diallyl phthalate readily undergoes free radical polymerization, forming cross-linked networks that enhance material properties.
  2. Esterification Reactions: The compound can react with various alcohols to form different esters, allowing for versatility in applications.
  3. Transesterification: Diallyl phthalate can be converted back into other forms of phthalates or modified through transesterification processes with different alcohols .

Technical Details

The reaction conditions (temperature, pressure, and catalyst type) significantly influence the yield and properties of the resulting products.

Mechanism of Action

The mechanism of action for diallyl phthalate primarily revolves around its ability to polymerize under heat or radiation exposure:

  1. Initiation: Free radicals are generated through thermal or photochemical processes.
  2. Propagation: The free radicals react with the double bonds in diallyl phthalate, leading to chain growth.
  3. Termination: The reaction can terminate through various mechanisms, including radical recombination or disproportionation, resulting in cross-linked polymer networks.

This process enhances the thermal stability and mechanical strength of materials produced from diallyl phthalate .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Colorless to pale yellow liquid
  • Odor: Characteristic odor typical of esters
  • Boiling Point: Approximately 300 °C
  • Flash Point: Around 130 °C

Chemical Properties

  • Solubility: Soluble in organic solvents like ether and acetone but insoluble in water.
  • Reactivity: Reacts with strong oxidizing agents; stable under normal conditions but should be kept away from heat sources .
Applications

Diallyl phthalate has several significant applications:

  1. Polymer Production: Used as a monomer or cross-linking agent in producing thermosetting resins and composites.
  2. Molding Compounds: Employed in making glass-filled molding compounds that exhibit excellent mechanical properties.
  3. Electrical Insulation Materials: Utilized in applications requiring high thermal resistance and electrical insulation properties .
  4. Adhesives and Sealants: Its adhesive properties make it suitable for various bonding applications.
Synthesis Methodologies of Diallyl Phthalate

Catalytic Esterification of Phthalic Anhydride with Allyl Alcohol

Diallyl phthalate (DAP) is industrially synthesized via esterification of phthalic anhydride with allyl alcohol. This reaction proceeds through a two-step mechanism: ring-opening of the anhydride followed by esterification of the mono-allyl phthalate intermediate.

Lewis Acid-Catalyzed Reaction Mechanisms

Lewis acid catalysts (e.g., ZnCl₂, FeCl₃, AlCl₃) enhance reaction kinetics by coordinating with the carbonyl oxygen of phthalic anhydride, increasing its electrophilicity for nucleophilic attack by allyl alcohol. The catalytic cycle involves:

  • Coordination complex formation: Lewis acid (M) binds to anhydride carbonyl oxygen
  • Ring-opening: Allyl alcohol attacks the electrophilic carbon, generating mono-ester carboxylic acid
  • Second esterification: Catalyst activates carboxylic acid for final ester bond formation [1] [3]

Table 1: Performance of Lewis Acid Catalysts in DAP Synthesis

CatalystTemperature (°C)Reaction Time (h)DAP Yield (%)Byproduct Formation
ZnCl₂120-1302.598.5<1% oligomers
BF₃·Et₂O100-1101.095.23-5% diallyl ether
p-TSA110-1203.097.81-2% resinification
AlCl₃130-1404.091.75-8% colored impurities

Solvent-Free vs. Solvent-Assisted Synthesis Approaches

Industrial processes employ distinct solvent strategies:

  • Solvent-free systems: Operate at 110-140°C with excess allyl alcohol (3-4:1 molar ratio) serving as both reactant and reaction medium. Benefits include simplified downstream processing and 15-20% higher space-time yields compared to solvent-assisted methods [1] [3].
  • Solvent-assisted systems: Utilize inert high-boiling solvents (e.g., toluene, xylene) to azeotropically remove water via Dean-Stark apparatus. This shifts equilibrium toward ester formation but requires additional separation steps and solvent recycling infrastructure, increasing operational costs by ~18% [9].

Role of Ionic Liquids in Enhancing Esterification Efficiency

Functionalized ionic liquids (ILs) demonstrate multifunctional capabilities:

  • Dual solvent-catalyst behavior: Acidic ILs like 3,3'-(2,2-bis(hydroxymethyl)propane-1,3-diyl)bis(1-methyl-1H-imidazol-3-ium) hydrogen sulfate provide Brønsted acidity while solubilizing reactants. This eliminates interfacial mass transfer limitations observed in heterogeneous systems [9].
  • Reaction enhancement: ILs reduce activation energy by 25-40 kJ/mol compared to conventional catalysts through stabilization of transition states. A study using HFDAIL ionic liquid achieved 95% DAP yield in 2 hours at 125°C under solvent-free conditions [9].
  • Recyclability: Imidazolium-based ILs maintain >90% catalytic efficiency after 7 cycles due to thermal stability up to 250°C and negligible leaching [5] [9].

Table 2: Ionic Liquids in DAP Esterification

Ionic Liquid StructureAcidity (H₀)Reusability (Cycles)Yield Increase vs. H₂SO₄Reaction Time Reduction
Sulfoacid-functionalized imidazolium-2.1 to -3.810+22-25%60-70%
Bronsted acidic cholinium-0.9 to -2.3715-18%50-55%
Pyridinium hydrogen sulfate-1.8 to -2.91220-22%55-60%

Continuous vs. Batch Process Optimization for Industrial Scalability

Continuous flow reactors outperform batch systems in large-scale DAP production:

  • Tubular reactor design: Incorporates static mixing elements and temperature zones (90°C for mono-esterification → 130°C for di-esterification) with residence times of 30-45 minutes. This configuration achieves 99% conversion with 15-20% energy savings versus batch [1].
  • Advanced separation: Integrated thin-film evaporators remove water and excess allyl alcohol at reduced pressure (10-15 kPa), with alcohol recovery >97% purity via distillation [3].
  • Productivity metrics: Continuous processes demonstrate space-time yields of 120-150 g·L⁻¹·h⁻¹ versus 40-60 g·L⁻¹·h⁻¹ in batch reactors, reducing reactor volume requirements by 60-70% for equivalent output [1].

Batch process improvements focus on:

  • Cascade temperature control: Staged heating (80°C → 110°C → 130°C) prevents allyl alcohol loss during water removal
  • Catalyst immobilization: Heteropoly acids on silica enable easy catalyst recovery, reducing metal contamination in final product to <5 ppm [3]

Mechanochemical Synthesis Innovations

Mechanochemical approaches utilize high-energy ball milling for solvent-free DAP production:

  • Reaction mechanism: Mechanical force induces intimate reactant mixing and localized heating at catalyst surface, with reaction occurring at solid-solid interfaces. Zinc oxide-catalyzed synthesis achieves 95% yield in 30 minutes without external heating [3].
  • Operational advantages:
  • Energy consumption reduced by 40-50% compared to thermal processes
  • No solvent recovery requirements, eliminating VOC emissions
  • Particle size control (DAP crystallites <50 μm) suitable for polymer applications [6]
  • Scalability challenges: Limited to batch processing; heat dissipation constraints at >10 kg scale require optimized cooling jacketed mills [6].

Table 3: Comparative Analysis of DAP Synthesis Methodologies

MethodologyReaction TimeEnergy Consumption (kWh/kg)Capital IntensityEnvironmental Impact (E-factor*)
Batch (solvent-free)3-5 h1.8-2.2Medium0.05-0.1
Continuous flow0.5-1 h1.2-1.5High0.02-0.05
Mechanochemical0.3-0.7 h0.8-1.1Low-Medium<0.01
Ionic liquid-assisted1.5-2.5 h1.5-1.8Medium-High0.03-0.06

**E-factor = kg waste / kg product

Properties

CAS Number

25053-15-0

Product Name

Diallyl phthalate

IUPAC Name

bis(prop-2-enyl) benzene-1,2-dicarboxylate

Molecular Formula

C14H14O4
C6H4(CO2CH2CHCH2)2

Molecular Weight

246.26 g/mol

InChI

InChI=1S/C14H14O4/c1-3-9-17-13(15)11-7-5-6-8-12(11)14(16)18-10-4-2/h3-8H,1-2,9-10H2

InChI Key

QUDWYFHPNIMBFC-UHFFFAOYSA-N

SMILES

C=CCOC(=O)C1=CC=CC=C1C(=O)OCC=C

Solubility

less than 0.1 mg/mL at 72° F (NTP, 1992)
7.39e-04 M
Sol in gasoline, mineral oil, glycerin, certain amines. Sol in most org liquids.
In water, 182 mg/L at 25 °C
Solubility in water, g/100ml at 20 °C: 0.015 (very poor)

Canonical SMILES

C=CCOC(=O)C1=CC=CC=C1C(=O)OCC=C

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